4-Bromo-3-(tert-butoxy)phenol
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Overview
Description
4-Bromo-3-(tert-butoxy)phenol is an organic compound characterized by a bromine atom and a tert-butoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(tert-butoxy)phenol typically involves the bromination of 3-(tert-butoxy)phenol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(tert-butoxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(tert-butoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of a tert-butoxy group.
4-Bromo-3-ethoxyphenol: Contains an ethoxy group instead of a tert-butoxy group.
4-Chloro-3-(tert-butoxy)phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-3-(tert-butoxy)phenol is unique due to the presence of both the bromine atom and the bulky tert-butoxy group, which can significantly influence its reactivity and interactions with other molecules. This combination of substituents can provide distinct advantages in specific applications, such as increased stability or altered binding properties.
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
4-bromo-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
KZSUMOOSURPQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)Br |
Origin of Product |
United States |
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